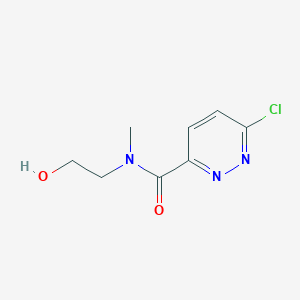

6-chloro-N-(2-hydroxyethyl)-N-methylpyridazine-3-carboxamide

Description

Properties

IUPAC Name |

6-chloro-N-(2-hydroxyethyl)-N-methylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c1-12(4-5-13)8(14)6-2-3-7(9)11-10-6/h2-3,13H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDFXMDTMRSTSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)C1=NN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-hydroxyethyl)-N-methylpyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with N-methyl-N-(2-hydroxyethyl)amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-hydroxyethyl)-N-methylpyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) can be used for substitution reactions.

Major Products

Oxidation: Formation of 6-chloro-N-(2-oxoethyl)-N-methylpyridazine-3-carboxamide.

Reduction: Formation of 6-chloro-N-(2-aminoethyl)-N-methylpyridazine-3-carboxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

The compound is primarily recognized for its role as a modulator of cytokines, particularly interleukin-12 (IL-12), interleukin-23 (IL-23), and interferon-alpha (IFNa). These cytokines are crucial in the immune response and inflammation processes. The inhibition of Tyk2-mediated signal transduction by this compound suggests its potential in treating inflammatory and autoimmune diseases.

Key Properties:

- Cytokine Modulation : Inhibits IL-12, IL-23, and IFNa signaling pathways.

- Therapeutic Potential : May be effective against conditions such as rheumatoid arthritis, systemic lupus erythematosus, multiple sclerosis, and type 1 diabetes.

- Cancer Treatment : Shows promise in the development of therapeutics for various cancers.

Case Studies

Several studies have highlighted the efficacy of this compound in various therapeutic contexts:

-

Autoimmune Diseases :

- A study demonstrated that administration of 6-chloro-N-(2-hydroxyethyl)-N-methylpyridazine-3-carboxamide significantly reduced symptoms in animal models of rheumatoid arthritis. The compound's ability to inhibit IL-23 was correlated with decreased inflammation and joint damage.

-

Cancer Therapy :

- Research indicated that this compound could enhance the efficacy of existing cancer therapies by modulating immune responses. In vitro studies showed that it could inhibit tumor growth in certain cancer cell lines by promoting apoptosis through cytokine modulation.

-

Metabolic Disorders :

- Evidence suggests that this compound may play a role in managing metabolic diseases such as type 2 diabetes by influencing inflammatory pathways associated with insulin resistance.

Data Table: Summary of Applications

| Application Area | Specific Diseases/Conditions | Mechanism of Action |

|---|---|---|

| Autoimmune Diseases | Rheumatoid Arthritis, Multiple Sclerosis | Inhibition of IL-12 and IL-23 |

| Cancer Therapy | Various Cancers (e.g., melanoma, leukemia) | Cytokine modulation enhancing apoptosis |

| Metabolic Disorders | Type 2 Diabetes | Reducing inflammation linked to insulin resistance |

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-hydroxyethyl)-N-methylpyridazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Core Differences :

- The target compound uses a pyridazine ring, while the third example employs a pyrimidine (different nitrogen positioning).

- Substituent polarity varies: hydroxyethyl (hydrophilic) vs. methoxyphenyl (lipophilic) .

Implications of Substituent Variations

- Hydrophilicity : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to the methoxyphenyl analog, which may favor membrane permeability .

- Lumping Strategy : Compounds like these could be grouped in computational models due to shared pyridazine cores and chloro substituents, simplifying reaction networks .

Biological Activity

6-Chloro-N-(2-hydroxyethyl)-N-methylpyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a chlorinated pyridazine ring, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes or receptors, leading to downstream biochemical effects. This inhibition can disrupt cellular signaling pathways and gene expression, contributing to its anticancer properties.

- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells by targeting pathways involved in nucleotide synthesis, particularly through the inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth and viability.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- In vitro Studies : In laboratory settings, the compound has demonstrated cytotoxic effects against various cancer cell lines, including colorectal cancer cells (Caco-2 and HCT-116). The IC50 values for these cell lines indicate significant antiproliferative activity .

- Case Studies : In vivo studies have shown that related compounds can lead to complete tumor regressions in xenograft models of chronic myelogenous leukemia (CML), suggesting a potential pathway for therapeutic applications .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Growth inhibition of bacteria | |

| Anticancer | Cytotoxicity against Caco-2 | |

| Enzyme Inhibition | Inhibition of DHODH |

Table 2: IC50 Values Against Cancer Cell Lines

Q & A

Q. Q1. What are the recommended synthetic routes for 6-chloro-N-(2-hydroxyethyl)-N-methylpyridazine-3-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with pyridazine core functionalization. Key steps include:

- Chlorination : Introducing the chloro group at position 6 using POCl₃ or SOCl₂ under reflux .

- Amidation : Coupling the chloro-pyridazine intermediate with N-(2-hydroxyethyl)-N-methylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) is used for isolation .

Q. Optimization Strategies :

- Adjust solvent polarity (e.g., DMF vs. THF) to improve intermediate solubility.

- Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) .

- Use catalytic bases (e.g., DMAP) to enhance coupling efficiency .

Q. Q2. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆) identifies substituents:

- Pyridazine C3-carboxamide: δ ~165 ppm (¹³C).

- N-Methyl group: δ ~3.0 ppm (¹H, singlet) .

- X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles and confirms the hydroxyethyl group’s conformation (e.g., torsion angle C6-N-C-O ~120°) .

- Mass Spectrometry (HRMS) : ESI+ mode confirms molecular ion [M+H]⁺ (e.g., m/z calculated for C₉H₁₃ClN₃O₂: 246.0643) .

Advanced Research Questions

Q. Q3. How can computational methods guide the design of derivatives with enhanced biological activity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., SARS-CoV-2 Mpro, PDB ID: 6LU7). The chloro group’s electronegativity may enhance hydrophobic interactions .

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .

Q. Example Workflow :

Screen derivatives using virtual libraries (e.g., ZINC15).

Prioritize candidates with ΔG < -8 kcal/mol.

Validate via in vitro assays (e.g., IC₅₀ determination) .

Q. Q4. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Methodological Answer: Contradictions may arise from:

- Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.5) or serum protein binding (use 1% BSA to mimic physiological conditions) .

- Cellular Models : Compare immortalized (e.g., HEK293) vs. primary cells; metabolic stability in primary cells may reduce apparent potency .

- Data Normalization : Use internal controls (e.g., staurosporine for apoptosis assays) and triplicate replicates.

Case Study :

If IC₅₀ varies by >50% across labs:

Re-test with standardized protocols (e.g., CellTiter-Glo® ATP assay).

Verify compound integrity via HPLC (retention time ~4.2 min, 70:30 H₂O/ACN) .

Q. Q5. What strategies are effective for elucidating metabolic pathways and degradation products?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH (1 mM). Monitor via LC-MS/MS:

- Phase I: Look for hydroxylation (m/z +16) or N-dealkylation (loss of 45 Da) .

- Phase II: Glucuronidation (m/z +176) .

- Stability Studies :

- pH stability: Test in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C .

- Photodegradation: Expose to UV light (254 nm) for 24h; monitor via TLC .

Q. Q6. How can reaction engineering principles improve scalability of the synthesis?

Methodological Answer:

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis of chloro group) via precise residence time control .

- Process Analytical Technology (PAT) : Use inline FTIR to monitor amidation in real time .

- Design of Experiments (DoE) : Apply Taguchi methods to optimize variables (temperature, stoichiometry) for >90% yield .

Q. Scalability Challenges :

- Exothermic Reactions : Use jacketed reactors with cooling (e.g., -10°C for chlorination step) .

- Waste Reduction : Solvent recovery via distillation (e.g., DMF bp 153°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.